

# Methyleugenol: A Technical Guide on its Genotoxicity and Carcinogenicity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyleugenolglycol*

Cat. No.: *B143359*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring alkenylbenzene found in numerous essential oils derived from herbs and spices, such as basil, nutmeg, and fennel. It is also used as a flavoring agent and fragrance in various consumer products[1][2][3]. Despite its widespread presence, extensive research has demonstrated that methyleugenol is a genotoxic hepatocarcinogen in rodents[1][4]. The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified methyleugenol as "reasonably anticipated to be a human carcinogen" and "possibly carcinogenic to humans (Group 2B)," respectively.

This technical guide provides a comprehensive overview of the genotoxic and carcinogenic properties of methyleugenol. It details the metabolic activation pathways leading to DNA damage, summarizes key findings from genotoxicity and carcinogenicity studies in structured tables, describes the experimental protocols for pivotal assays, and illustrates the underlying molecular mechanisms and signaling pathways.

## Metabolic Activation and Genotoxicity

The genotoxicity of methyleugenol is not inherent to the parent compound but arises from its metabolic activation into reactive electrophilic intermediates. This bioactivation is a multi-step process primarily occurring in the liver.

## 2.1 Bioactivation Pathway

The primary pathway for methyleugenol's activation involves two key enzymatic steps:

- 1'-Hydroxylation: Cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent CYP2C9 in humans, catalyze the hydroxylation of the allylic side chain to form the proximate carcinogen, 1'-hydroxymethyleugenol.
- Sulfation: The 1'-hydroxy metabolite is then esterified by sulfotransferases (SULTs), particularly SULT1A1, to form the unstable 1'-sulfoxymethyleugenol.
- Carbocation Formation: This sulfate ester spontaneously loses the sulfate group to form a highly reactive carbocation.
- DNA Adduct Formation: The electrophilic carbocation readily reacts with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent DNA adducts. The major adduct identified is N<sup>2</sup>-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine, with a minor adduct, N<sup>6</sup>-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine, also being formed.

These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.



[Click to download full resolution via product page](#)

**Caption:** Metabolic activation pathway of methyleugenol. (Within 100 characters)

## 2.2 Genotoxicity Profile

Methyleugenol exhibits a mixed profile in genotoxicity assays. It is generally negative in bacterial mutation assays but positive in mammalian cell systems that possess the necessary metabolic activation enzymes, particularly those involving DNA repair and damage endpoints.

Table 1: Summary of Methyleugenol Genotoxicity Data

| Assay Type          | Test System                         | Concentration / Dose Range | Metabolic Activation (S9) | Result                      | Reference(s) |
|---------------------|-------------------------------------|----------------------------|---------------------------|-----------------------------|--------------|
| Gene Mutation       | Salmonella typhimurium (Ames Test)  | Not specified              | With and without S9       | Negative                    |              |
| Gene Mutation       | gpt delta transgenic rats (in vivo) | 100 mg/kg/day for 13 weeks | N/A                       | Positive (in liver)         |              |
| DNA Repair          | Unscheduled DNA Synthesis (UDS)     | 10 - 500 µM                | N/A (primary hepatocytes) | Positive                    |              |
| DNA Adducts         | F344 Rats & B6C3F1 Mice (in vivo)   | Not specified              | N/A                       | Positive (in liver)         |              |
| DNA Adducts         | Human Liver Samples                 | N/A                        | N/A                       | Positive                    |              |
| DNA Strand Breaks   | Comet Assay (in vivo, rat liver)    | 2000 mg/kg                 | N/A                       | Positive (oxidative damage) |              |
| Chromosomal Effects | Sister Chromatid Exchange (SCE)     | Not specified              | With S9                   | Positive                    |              |
| Chromosomal Effects | Chromosomal Aberrations             | Not specified              | With and without S9       | Negative                    |              |

| Chromosomal Effects| Micronucleus Test (in vivo, mouse) | Up to 1000 mg/kg | N/A | Negative  
||

## 2.3 Key Experimental Protocols

### 2.3.1 Unscheduled DNA Synthesis (UDS) Assay in Primary Hepatocytes

- Objective: To measure DNA repair synthesis in non-S-phase cells as an indicator of DNA damage.
- Methodology:
  - Hepatocyte Isolation: Primary hepatocytes are isolated from male Fischer 344 rats or female B6C3F1 mice via collagenase perfusion.
  - Cell Culture: Cells are plated on coverslips and allowed to attach.
  - Treatment: Cultures are exposed to various concentrations of methyleugenol (e.g., 10-500  $\mu$ M) in the presence of  $^3$ H-thymidine for a defined period (e.g., 18-24 hours).
  - Inhibition of Replicative DNA Synthesis: Hydroxyurea is often included to suppress normal S-phase DNA synthesis.
  - Autoradiography: After incubation, cells are fixed, and coverslips are coated with photographic emulsion.
  - Analysis: The slides are developed after a period of exposure. The incorporation of  $^3$ H-thymidine into the DNA of non-S-phase cells is quantified by counting the silver grains over the nucleus using a microscope. A significant increase in the net grain count over the control indicates a positive UDS response.

### 2.3.2 In Vivo DNA Adduct Analysis by UPLC-MS/MS

- Objective: To quantify specific methyleugenol-DNA adducts in target tissues.
- Methodology:
  - Dosing: Animals (e.g., mice) are administered methyleugenol via oral gavage or intraperitoneal injection.

- Tissue Collection: At a specified time point, animals are euthanized, and the liver is harvested.
- DNA Isolation: Genomic DNA is isolated from the liver tissue using standard enzymatic or chemical extraction methods.
- DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxyribonucleosides.
- Quantification: The hydrolysate is analyzed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
- Isotope Dilution: Stable isotope-labeled internal standards for the specific adducts (e.g., N<sup>2</sup>-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine) are added to the samples before analysis to ensure accurate and specific quantification. Adduct levels are typically expressed as the number of adducts per 10<sup>8</sup> normal nucleosides.

## Carcinogenicity

Long-term animal bioassays have provided clear evidence of the carcinogenic activity of methyleugenol in multiple species and at multiple tissue sites.

### 3.1 Two-Year Rodent Bioassay Findings

The most definitive data come from the National Toxicology Program (NTP) 2-year gavage studies in F344/N rats and B6C3F1 mice.

- In Rats: Methyleugenol administration resulted in a dose-dependent increase in the incidence of liver neoplasms (hepatocellular adenoma, carcinoma, and hepatoblastoma) in both males and females. Additionally, it caused rare benign and malignant neuroendocrine tumors in the glandular stomach of both sexes. Male rats also showed increased incidences of renal tubule adenoma, mammary gland fibroadenoma, and skin fibromas/fibrosarcomas.
- In Mice: There was clear evidence of carcinogenic activity in both male and female mice, based on significant dose-related increases in the incidence of hepatocellular adenoma and carcinoma. Malignant neuroendocrine tumors of the glandular stomach were also considered related to methyleugenol exposure in male mice.

Table 2: Summary of Carcinogenicity of Methyleugenol in F344/N Rats (2-Year Gavage Study)

| Sex    | Dose (mg/kg/day) | Organ             | Tumor Type                                 | Incidence   |
|--------|------------------|-------------------|--------------------------------------------|-------------|
| Male   | 0                | Liver             | Hepatocellular Carcinoma                   | 3/50 (6%)   |
|        | 37               |                   |                                            | 15/50 (30%) |
|        | 75               |                   |                                            | 29/50 (58%) |
| Male   | 0                | Glandular Stomach | Neuroendocrine Tumor (Malignant)           | 0/50 (0%)   |
|        | 150              |                   |                                            | 10/50 (20%) |
|        | 75               |                   |                                            | 6/50 (12%)  |
| Female | 0                | Liver             | Hepatocellular Adenoma or Carcinoma        | 3/50 (6%)   |
|        | 37               |                   |                                            | 32/50 (64%) |
|        | 75               |                   |                                            | 44/50 (88%) |
|        | 150              |                   |                                            | 48/50 (96%) |
| Female | 0                | Glandular Stomach | Neuroendocrine Tumor (Benign or Malignant) | 0/50 (0%)   |
|        | 75               |                   |                                            | 11/50 (22%) |
|        | 150              |                   |                                            | 22/50 (44%) |

(Source: Adapted from NTP Technical Report 491)

Table 3: Summary of Carcinogenicity of Methyleugenol in B6C3F1 Mice (2-Year Gavage Study)

| Sex    | Dose (mg/kg/day) | Organ | Tumor Type                                | Incidence   |
|--------|------------------|-------|-------------------------------------------|-------------|
| Male   | 0                | Liver | Hepatocellular<br>Adenoma or<br>Carcinoma | 16/50 (32%) |
|        | 37               |       |                                           | 38/50 (76%) |
|        | 75               |       |                                           | 46/50 (92%) |
|        | 150              |       |                                           | 47/50 (94%) |
| Female | 0                | Liver | Hepatocellular<br>Carcinoma               | 2/50 (4%)   |
|        | 37               |       |                                           | 24/50 (48%) |
|        | 75               |       |                                           | 40/50 (80%) |
|        | 150              |       |                                           | 41/50 (82%) |

(Source: Adapted from NTP Technical Report 491)

### 3.2 Experimental Protocol: NTP 2-Year Gavage Study

- Objective: To evaluate the chronic toxicity and carcinogenic potential of methyleugenol following long-term oral administration.
- Methodology:
  - Test Animals: F344/N rats and B6C3F1 mice (50 animals/sex/dose group).
  - Vehicle: Methyleugenol (approx. 99% pure) was suspended in 0.5% methylcellulose.
  - Administration: The test substance was administered by oral gavage, 5 days per week, for 104 weeks.

- Dose Groups (Rats): 0 (vehicle control), 37, 75, or 150 mg/kg body weight/day. An additional stop-exposure group received 300 mg/kg for 53 weeks followed by the vehicle for the remainder of the study.
- Dose Groups (Mice): 0 (vehicle control), 37, 75, or 150 mg/kg body weight/day.
- Observations: Animals were monitored twice daily for clinical signs of toxicity. Body weights were recorded weekly.
- Pathology: At the end of the 2-year period, a complete necropsy was performed on all animals. All organs and tissues were examined macroscopically, and a comprehensive list of tissues was collected, preserved, and examined microscopically by a pathologist.
- Data Analysis: The incidences of neoplasms in the dosed groups were compared statistically with those in the vehicle control group.

## Signaling Pathways in Carcinogenesis

The genotoxic events initiated by methyleugenol-DNA adducts can lead to the dysregulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.

- Wnt/β-catenin Pathway: A high frequency of activating mutations in the β-catenin gene (*Ctnnb1*) has been observed in methyleugenol-induced liver tumors in mice. These mutations are a hallmark of a genotoxic mechanism and lead to the stabilization and nuclear accumulation of the β-catenin protein. In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors, leading to the upregulation of target genes like c-Myc and Cyclin D1, which drive cell proliferation and tumor development.
- PI3K/Akt/mTOR Pathway: While some studies explore methyleugenol's anticancer effects at high concentrations in specific cancer cell lines (which may involve inhibition of this pro-survival pathway), its role in methyleugenol-induced carcinogenesis is less clear. However, genotoxic stress can modulate this pathway. Persistent DNA damage can lead to either apoptosis or, if repair fails and apoptosis is evaded, the activation of survival pathways like PI3K/Akt, contributing to the clonal expansion of mutated cells.

- Gene Expression Changes: Early-stage exposure to methyleugenol in mice upregulates genes involved in cell cycle control and growth response (e.g., p21, Egr1, Cyclin G1) and downregulates tumor suppressor genes, indicating a cellular response to genotoxic stress and the initiation of carcinogenic processes.



[Click to download full resolution via product page](#)

**Caption:** Role of β-catenin mutations in methyleugenol carcinogenesis. (Within 100 characters)

## Human Relevance and Risk

The carcinogenic mechanism observed in rodents is considered relevant to humans for several reasons:

- **Metabolic Competence:** Human liver microsomes and hepatocytes can metabolize methyleugenol to its proximate carcinogen, 1'-hydroxymethyleugenol. The key enzymes, CYP1A2 and SULT1A1, are active in the human population.
- **DNA Adducts in Humans:** Crucially, methyleugenol-specific DNA adducts have been detected in surgical liver samples from the general human population, confirming that bioactivation and DNA damage occur at typical exposure levels.
- **Genetic Polymorphisms:** Individual susceptibility to methyleugenol's genotoxicity is influenced by genetic factors. Copy number variations (CNVs) and polymorphisms in the SULT1A1 gene, which affect its expression and activity, are significantly correlated with the levels of methyleugenol-DNA adducts found in human liver tissue. Individuals with higher SULT1A1 activity may be at greater risk.

## Conclusion

Methyleugenol is a potent, multisite carcinogen in rodents, with the liver being a primary target. Its carcinogenicity is driven by a well-defined genotoxic mechanism involving metabolic activation by CYP and SULT enzymes to a reactive carbocation that forms pro-mutagenic DNA adducts. The detection of these same adducts in human liver tissue and the understanding of the genetic factors influencing their formation underscore the potential carcinogenic risk to humans. Given that methyleugenol is a genotoxic carcinogen, a threshold for its carcinogenic effect cannot be assumed, warranting efforts to minimize human exposure.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Abundance of DNA adducts of methyleugenol, a rodent hepatocarcinogen, in human liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NTP Toxicology and Carcinogenesis Studies of Methyleugenol (CAS NO. 93-15-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Two-year toxicity and carcinogenicity study of methyleugenol in F344/N rats and B6C3F(1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyleugenol: A Technical Guide on its Genotoxicity and Carcinogenicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143359#genotoxicity-and-carcinogenicity-of-methyleugenol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)